Positional Isomer Melting Point Differentiation: 2-Chloro vs. 6-Chloro Isonicotinoyltrifluoroborate
The melting point of potassium 2-chloroisonicotinoyltrifluoroborate (CAS 1622923-59-4) is reported as 250 °C , compared to 203–208 °C for the 6-chloro positional isomer (CAS 1622923-55-0) and 239–244 °C for the unsubstituted parent potassium 2-isonicotinoyltrifluoroborate (CAS 1622923-53-8) . The 2-Cl substitution thus raises the melting point by approximately 6–11 °C relative to the parent and by approximately 42–47 °C relative to the 6-Cl isomer, indicating substantially stronger crystalline lattice packing attributable to the ortho-chloro positioning relative to the pyridine nitrogen.
| Evidence Dimension | Melting point (crystalline phase thermal stability) |
|---|---|
| Target Compound Data | 250 °C (Potassium 2-chloroisonicotinoyltrifluoroborate, CAS 1622923-59-4) |
| Comparator Or Baseline | 203–208 °C (Potassium 6-chloro-2-isonicotinoyltrifluoroborate, CAS 1622923-55-0); 239–244 °C (Potassium 2-isonicotinoyltrifluoroborate, parent unsubstituted, CAS 1622923-53-8) |
| Quantified Difference | Δm.p. = +42 to +47 °C vs. 6-Cl isomer; Δm.p. = +6 to +11 °C vs. parent (no Cl) |
| Conditions | Standard melting point determination; vendor-reported data from chemsrc.com and polymer.bocsci.com |
Why This Matters
A melting point difference exceeding 40 °C between positional isomers directly impacts storage stability, formulation into master mixes, and thermal processing windows in industrial-scale synthesis, where the 2-chloro isomer's higher thermal threshold provides a wider operational safety margin.
